(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S2/c1-2-14-30-23-13-12-18(35(27,32)33)15-24(23)34-26(30)29-25(31)20-16-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h2-13,15-16H,1,14H2,(H2,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWBLAYWBPMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that includes a thiazole ring, an allyl group, and a sulfonamide moiety, which are associated with various pharmacological effects. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole ring | Provides stability and reactivity |
| Allyl group | Enhances biological activity |
| Sulfonamide moiety | Known for antibacterial and antitumor properties |
Antimicrobial Activity
Research has indicated that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exhibit significant antibacterial properties. For instance, derivatives of thiazolidine have shown IC50 values in the low micromolar range against various bacterial strains, suggesting potential as lead compounds for antibiotic development .
Antitumor Properties
The compound's structural features suggest it may also possess antitumor activity. Compounds within the quinoline family have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of histone deacetylases (HDACs). For example, related quinoline derivatives demonstrated selective HDAC inhibition with IC50 values as low as 24.45 µM . Such findings indicate that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) could be explored further for anticancer drug development.
Case Studies
- Antibacterial Evaluation : A study evaluated various thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited varying degrees of antibacterial activity, with some compounds showing IC50 values comparable to standard antibiotics like ampicillin .
- Anticancer Activity : In vitro studies on quinoline derivatives demonstrated significant growth inhibition in cancer cell lines such as MCF-7 and A549, with observed IC50 values ranging from 1.02 to 5.66 µM . These results support further investigation into the anticancer potential of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfamoyl group (-SO₂NH₂) and electron-deficient aromatic systems in the benzo[d]thiazole and quinoline rings facilitate nucleophilic substitution.
| Reaction Type | Target Group | Conditions | Outcome |
|---|---|---|---|
| Aromatic substitution | Sulfamoylbenzo[d]thiazole | Basic media (e.g., NaOH), polar aprotic solvents (DMF) | Replacement of sulfonamide with nucleophiles (e.g., amines, alkoxides) at the para position relative to the sulfamoyl group. |
Example :
Reaction with primary amines under basic conditions yields derivatives with modified sulfonamide substituents, enhancing solubility or bioactivity.
Oxidation Reactions
The allyl (-CH₂CH=CH₂) and sulfur-containing groups are susceptible to oxidation.
| Reaction Type | Target Group | Conditions | Outcome |
|---|---|---|---|
| Allyl oxidation | Allyl substituent | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Conversion to epoxy or carbonyl derivatives. |
| Sulfur oxidation | Thiazole sulfur | Peracids (e.g., mCPBA) | Formation of sulfoxide or sulfone derivatives, altering electronic properties. |
Example :
Oxidation of the allyl group with ozone leads to cleavage, forming a ketone intermediate that can undergo further condensation reactions.
Hydrolysis Reactions
The carboxamide (-CONH-) and sulfonamide (-SO₂NH₂) groups undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Target Group | Conditions | Outcome |
|---|---|---|---|
| Carboxamide hydrolysis | Quinoline carboxamide | H₂SO₄ (acidic) or NaOH (basic) | Cleavage to carboxylic acid (-COOH) and amine derivatives. |
| Sulfonamide hydrolysis | Sulfamoyl group | Prolonged heating with HCl | Formation of sulfonic acid and ammonia. |
Example :
Basic hydrolysis of the carboxamide group produces 2-phenylquinoline-4-carboxylic acid, a precursor for ester or salt derivatives.
Electrophilic Aromatic Substitution
The quinoline and benzo[d]thiazole rings undergo substitution at electron-rich positions.
| Reaction Type | Target Ring | Conditions | Outcome |
|---|---|---|---|
| Nitration | Quinoline ring | HNO₃/H₂SO₄ | Nitro group addition at the 5- or 7-position of quinoline. |
| Halogenation | Benzo[d]thiazole | Cl₂/FeCl₃ | Chlorination at the 4-position of the thiazole ring. |
Example :
Nitration introduces electron-withdrawing groups, modulating the compound’s electronic profile for enhanced biological targeting.
Cycloaddition and Cross-Coupling
The allyl group and aromatic systems participate in cycloaddition and metal-catalyzed coupling.
Example :
Suzuki coupling with phenylboronic acid generates extended π-conjugated systems, useful in materials science .
Reduction Reactions
Nitro groups (if present in derivatives) and unsaturated bonds can be reduced.
| Reaction Type | Target Group | Conditions | Outcome |
|---|---|---|---|
| Nitro reduction | Nitro group | H₂/Pd-C | Conversion to amine (-NH₂). |
| Alkene hydrogenation | Allyl group | H₂/Pd-C | Saturation to propyl chain. |
Example :
Catalytic hydrogenation of the allyl group improves compound stability for pharmacokinetic studies.
Esterification and Amidation
The carboxylic acid (from hydrolysis) can be functionalized further.
| Reaction Type | Target Group | Conditions | Outcome |
|---|---|---|---|
| Esterification | Carboxylic acid | ROH/H⁺ | Formation of esters for prodrug development. |
| Amidation | Carboxylic acid | DCC, amine | Synthesis of secondary amides with tailored properties. |
Comparison with Similar Compounds
Structural Analogs with Benzo[d]thiazol-2(3H)-ylidene Moieties
Key Observations :
- The sulfamoyl group’s strong electron-withdrawing nature may increase reactivity compared to carbamoyl derivatives .
- Conformational Flexibility : The 3-allyl group in the target compound offers greater rotational freedom compared to rigid styryl (I6) or propyl chains in other analogs, possibly influencing binding interactions .
Spectroscopic Comparison:
Key Observations :
- The target compound’s fixed Z-configuration avoids tautomeric complexity seen in ’s triazoles, simplifying spectral interpretation .
- Sulfamoyl vs. Carbamoyl : The SO₂NH₂ group in the target compound may exhibit distinct IR absorption (~1350 cm⁻¹ for S=O) compared to carbamoyl’s C=O (~1660 cm⁻¹) .
Functional Group Impact on Physicochemical Properties
Key Observations :
- The sulfamoyl group likely improves aqueous solubility compared to carbamoyl analogs, critical for bioavailability.
- The quinoline-carboxamide moiety may enhance target binding compared to simpler heterocycles like pyridine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step reactions, including:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives with appropriate carbonyl reagents under acidic conditions .
- Allylation : Introduction of the allyl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., using allyl bromide) .
- Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous solvents like dichloromethane, monitored by TLC .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., triethylamine for deprotonation) are critical for yield (typically 60–75%) and purity (>95%) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for sulfamoyl (δ 3.1–3.3 ppm) and quinoline protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching confirms molecular formula (e.g., [M+H]+ ion) .
- X-ray Crystallography : Resolves Z-configuration of the imine bond and spatial arrangement of substituents .
Q. What in vitro assays are used for preliminary biological activity screening?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to positive controls (e.g., doxorubicin) .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically addressed?
- Root Cause Analysis :
- Purity Variability : HPLC (≥95% purity threshold) identifies impurities affecting activity; repurify via column chromatography .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Solubility Issues : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts .
Q. What strategies are employed to elucidate the mechanism of action, particularly for anticancer activity?
- Molecular Docking : Target proteins (e.g., topoisomerase II, tubulin) are modeled using AutoDock Vina to predict binding affinities .
- Enzyme Inhibition Assays : Measure inhibition of DNA gyrase or kinase activity via fluorescence polarization .
- Comparative Studies : Compare activity against analogs lacking sulfamoyl or allyl groups to identify critical pharmacophores .
Q. How can Structure-Activity Relationship (SAR) studies optimize this compound's pharmacological profile?
- Substituent Modification :
- Allyl Group : Replace with propargyl or cyclopropyl to enhance metabolic stability .
- Sulfamoyl Group : Test sulfonamide analogs (e.g., methylsulfonyl) for improved solubility and target affinity .
- Pharmacokinetic Optimization : LogP measurements (via shake-flask method) guide structural tweaks to balance lipophilicity and bioavailability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
